molecular formula C15H20N2O3S B4233398 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4233398
M. Wt: 308.4 g/mol
InChI Key: UFJVFFSFEDKRCA-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid 2-oxabicyclo[2.2.1]heptane core substituted with methyl groups at positions 4,7,7 and an oxo group at position 3. The carboxamide moiety is linked to a 4,5-dimethylthiazol-2-yl group, a heterocyclic aromatic system known for its role in bioactive molecules . This compound shares structural similarities with pharmacologically active thiazole derivatives, which are frequently explored for anticancer and antimicrobial properties .

The synthesis of such bicyclic carboxamides typically involves condensation reactions between activated bicycloheptane carbonyl chlorides and aminothiazole derivatives. For example, describes analogous syntheses using (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride (compound 11) as a key intermediate, reacting with amines under coupling conditions .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-8-9(2)21-12(16-8)17-10(18)15-7-6-14(5,11(19)20-15)13(15,3)4/h6-7H2,1-5H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJVFFSFEDKRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C23CCC(C2(C)C)(C(=O)O3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Fluorine or chlorine atoms on the aryl group (e.g., in ) enhance lipophilicity and metabolic stability compared to the dimethylthiazole group. However, the thiazole moiety in the target compound may confer specific binding interactions, as seen in other thiazole-based inhibitors targeting kinases or GPCRs .
  • Stereochemical Complexity : Unlike simpler analogs, the bicyclo[2.2.1]heptane core introduces steric constraints that influence conformational flexibility and target selectivity .

Analogs with Modified Bicycloheptane Substituents

Compound Name Molecular Formula Key Modifications Synthesis Yield Application Notes Reference
2-Morpholinoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate C₁₉H₂₉NO₅ Morpholinoethyl ester 11% Probable CNS activity
2-(Piperidin-1-yl)ethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate C₂₀H₃₁NO₄ Piperidinyl ester 21% Enhanced solubility
Target Compound C₁₇H₂₃N₂O₃S Carboxamide linkage N/A Bioactivity under study

Key Observations :

  • Linkage Type : Ester-linked derivatives (e.g., ) exhibit lower steric hindrance but reduced hydrolytic stability compared to carboxamides.
  • Solubility: Piperidinyl or morpholino groups improve aqueous solubility, whereas the carboxamide in the target compound balances lipophilicity and hydrogen-bonding capacity (PSA = ~45 Ų) .

Functional Analog: Thiazole-Based Anticancer Agents

Compound Name Target/Activity IC₅₀ (µM) Structural Distinction Reference
N-[5-R-benzyl-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides Antitumor (GSK-3 inhibition) 0.5–5.0 Dihydroimidazole core
Target Compound Undisclosed targets Pending Bicycloheptane-thiazole hybrid

Key Observations :

  • The bicycloheptane-thiazole hybrid in the target compound may offer unique pharmacokinetic advantages, such as prolonged half-life due to reduced cytochrome P450 metabolism (predicted from logD = ~2.66) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

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